molecular formula C36H38N6O6 B13816095 Z-His-Phe-Trp-Oet

Z-His-Phe-Trp-Oet

Cat. No.: B13816095
M. Wt: 650.7 g/mol
InChI Key: BDLARIQIBCQXJC-CPCREDONSA-N
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Description

Z-His-Phe-Trp-Oet is a synthetic peptide compound composed of the amino acids histidine, phenylalanine, and tryptophan, with an ethyl ester group at the C-terminus. This compound is often used in biochemical research to study enzyme specificity and peptide interactions due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-His-Phe-Trp-Oet typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process begins with the attachment of the C-terminal amino acid (tryptophan) to the resin, followed by the stepwise addition of phenylalanine and histidine. Each amino acid is protected by a temporary protecting group (e.g., Fmoc) to prevent unwanted side reactions. After the peptide chain is assembled, the protecting groups are removed, and the peptide is cleaved from the resin. The final step involves the esterification of the C-terminal carboxyl group with ethanol to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Mechanism of Action

The mechanism of action of Z-His-Phe-Trp-Oet involves its interaction with specific enzymes or receptors. The histidine residue can act as a nucleophile or base, the phenylalanine residue provides hydrophobic interactions, and the tryptophan residue can participate in π-π stacking interactions. These interactions contribute to the binding affinity and specificity of the peptide for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-His-Phe-Trp-Oet is unique due to the presence of tryptophan, which introduces additional aromatic and hydrophobic interactions. The ethyl ester group also affects the compound’s solubility and stability compared to similar peptides .

Properties

Molecular Formula

C36H38N6O6

Molecular Weight

650.7 g/mol

IUPAC Name

ethyl (2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C36H38N6O6/c1-2-47-35(45)32(18-26-20-38-29-16-10-9-15-28(26)29)41-33(43)30(17-24-11-5-3-6-12-24)40-34(44)31(19-27-21-37-23-39-27)42-36(46)48-22-25-13-7-4-8-14-25/h3-16,20-21,23,30-32,38H,2,17-19,22H2,1H3,(H,37,39)(H,40,44)(H,41,43)(H,42,46)/t30-,31-,32-/m0/s1

InChI Key

BDLARIQIBCQXJC-CPCREDONSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)OCC5=CC=CC=C5

Canonical SMILES

CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CN=CN4)NC(=O)OCC5=CC=CC=C5

Origin of Product

United States

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